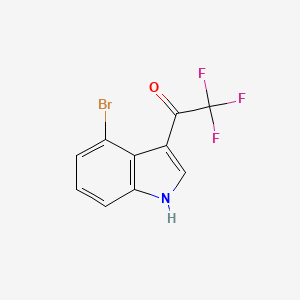

1-(4-Bromo-1H-indol-3-YL)-2,2,2-trifluoroethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

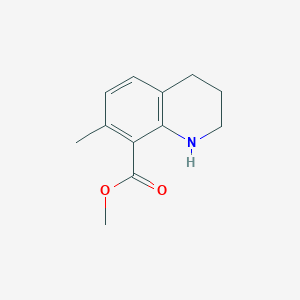

The compound “1-(4-Bromo-1H-indol-3-YL)-2,2,2-trifluoroethanone” is likely to be a brominated indole derivative. Indoles are a class of organic compounds that contain a benzene ring fused to a pyrrole ring . The presence of a bromine atom and a trifluoroethanone group suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry.

Molecular Structure Analysis

The molecular structure of “1-(4-Bromo-1H-indol-3-YL)-2,2,2-trifluoroethanone” would be expected to contain a brominated indole core with a trifluoroethanone group attached at the 1-position of the indole .Chemical Reactions Analysis

The reactivity of “1-(4-Bromo-1H-indol-3-YL)-2,2,2-trifluoroethanone” would be expected to be influenced by the electron-withdrawing nature of the bromine atom and the trifluoroethanone group. These groups could potentially make the compound more susceptible to nucleophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Bromo-1H-indol-3-YL)-2,2,2-trifluoroethanone” would be expected to be influenced by the presence of the bromine atom and the trifluoroethanone group. These groups could potentially affect the compound’s polarity, solubility, and stability .Scientific Research Applications

Chemoenzymatic Synthesis Applications

1-(4-Bromo-1H-indol-3-YL)-2,2,2-trifluoroethanone has been used in the chemoenzymatic synthesis of pharmaceuticals. A study explored its application in the synthesis of an Odanacatib precursor, involving Suzuki‐Miyaura cross-coupling and bioreduction sequences. This method provides a pathway towards the development of selective Cathepsin K inhibitors, highlighting the compound's relevance in medicinal chemistry (González-Martínez, Gotor, & Gotor‐Fernández, 2019).

Synthetic Chemistry and Catalysis

The compound plays a role in synthetic chemistry, particularly in the creation of novel ligands and complexes. One study described the synthesis of metallocenes bearing η5-2-(N-Azolyl)indenyl ligands, where the compound was used in palladium-catalyzed cross-coupling reactions. This demonstrates its utility in producing ligands for olefin polymerization catalysis (Lebedev et al., 2009).

Antimicrobial Applications

In the field of antimicrobial research, this compound has been incorporated into the synthesis of difluoromethylated indole derivatives. These compounds, obtained through a strategic synthesis involving direct fluorination, exhibited promising antibacterial and antifungal activities in vitro (Chundawat, Kumari, Sharma, & Bhagat, 2016).

Synthesis of Fluorine Compounds

1-(4-Bromo-1H-indol-3-YL)-2,2,2-trifluoroethanone is also pivotal in the synthesis of fluorine compounds. It has been used in reactions with ketones and enol ethers, leading to the formation of various fluorinated products, illustrating its role in creating compounds with potential pharmaceutical applications (Takagi et al., 1992).

properties

IUPAC Name |

1-(4-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3NO/c11-6-2-1-3-7-8(6)5(4-15-7)9(16)10(12,13)14/h1-4,15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUDWWYAOQAMRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=CN2)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromo-1H-indol-3-YL)-2,2,2-trifluoroethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetate](/img/structure/B2363446.png)

![(2,5-Dimethylpyrazol-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2363449.png)

![1-(2-fluorophenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2363452.png)

![4-ethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2363457.png)

![methyl 1-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}-2,3-dihydro-1H-indole-5-carboxylate](/img/structure/B2363460.png)

![7-(4-(3-cyclopentylpropanoyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2363462.png)

![1-allyl-4-(1-(3-(2,6-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2363465.png)

![N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2363467.png)